2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
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Overview
Description
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of a phosphoranylidene group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- typically involves the reaction of diphenylphosphine with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- involves its interaction with molecular targets through the phosphoranylidene group. This group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Ethanone, 1-(2-methylphenyl)-
- 1-(5-chlorothiophen-2-yl)ethanone
- 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone
Comparison: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in catalysis and materials science .
Properties
CAS No. |
57395-88-7 |
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Molecular Formula |
C21H19OP |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[methyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C21H19OP/c1-23(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(22)18-11-5-2-6-12-18/h2-17H,1H3 |
InChI Key |
SCFJNSPFWOEMTN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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